2-amino-3-benzoyl-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
Research into similar compounds has focused on their synthesis and chemical transformations. For example, the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates through specific heating methods demonstrates the interest in manipulating indole-based compounds for various applications, highlighting a pathway that could potentially be applied or adapted for the synthesis of the compound (Cucek & Verček, 2008).
Potential Biological Activities
Indolizine derivatives, closely related to the compound of interest, have been explored for their potential anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. A study synthesized a series of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides and evaluated them, finding excellent in vitro activities across these domains, suggesting that similar compounds might also exhibit significant biological activities (Mahanthesha, Suresh, & Naik, 2022).
Novel Synthesis Methods
The creation of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives via a one-pot domino reaction presents a novel synthesis route that could inspire methods for producing related compounds, including 2-amino-3-benzoyl-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide, with potentially improved efficiency or yield (Ziyaadini et al., 2011).
Antimicrobial and Anticancer Applications
Further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been synthesized and evaluated for their antibacterial activities, providing insight into the potential antimicrobial applications of similarly structured compounds. This research suggests that modifications to the benzoyl and indolizine components can significantly impact biological activity, offering a possible avenue for the development of new antimicrobial agents (Bildirici, Şener, & Tozlu, 2007).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may have a broad spectrum of biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-amino-3-benzoyl-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-18-12-11-16(14-19(18)31-2)26-24(29)20-17-10-6-7-13-27(17)22(21(20)25)23(28)15-8-4-3-5-9-15/h3-14H,25H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDXCCFZTAXWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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